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molecular formula C19H22O3 B8335196 4-Cyclohexyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 108614-38-6

4-Cyclohexyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No. B8335196
M. Wt: 298.4 g/mol
InChI Key: CSIFPTAATWHCSL-UHFFFAOYSA-N
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Patent
US04772624

Procedure details

Utilizing Procedure 2, 4-cyclohexyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane was prepared from its respective oxetane. The 3-cyclohexyl-3-hydroxymethyloxetane was reacted with 4-(1,2-dibromoethyl)benzoyl chloride by the method of Procedure 2. The resulting product was characterized by NMR (300 MHz, CDCl3): δ 1.0-1.4 and 1.6-2.0 (11H, m, cyclohexyl CH2), 3.9-4.1 (2H, m, CH2Br), 4.4 (2H, s, CH2O), 4.55 (4H, d of d, CH2OCH2), 5.1 (1H, d of d, ArCHBr), 7.45 (2H, d, aromatic), 8.1 (2H, d, aromatic).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCC1.[CH:5]1([C:11]2([CH2:15][OH:16])[CH2:14][O:13][CH2:12]2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.Br[CH:18]([C:21]1[CH:29]=[CH:28][C:24]([C:25](Cl)=[O:26])=[CH:23][CH:22]=1)[CH2:19]Br>>[CH:5]1([C:11]23[CH2:12][O:13][C:25]([C:24]4[CH:28]=[CH:29][C:21]([C:18]#[CH:19])=[CH:22][CH:23]=4)([O:16][CH2:15]2)[O:26][CH2:14]3)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1(COC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(CBr)C1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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